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molecular formula C10H8ClN3S B5561292 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

Cat. No. B5561292
M. Wt: 237.71 g/mol
InChI Key: RAFUYBRXJANHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056876B2

Procedure details

The 5-chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (300 mg, 1.51 mmol) was stirred in the DMF (3.0 mL). An aqueous solution of 10% KOH (0.85 mL, 1.51 mmol) was added, followed by chloroacetonitrile (0.095 mL, 1.51 mmol). The reaction was stirred at RT for 15 minutes, LC/MS indicates initial thio-alkylation is complete. A second equivalent of 10% KOH (0.85 mL, 1.51 mmol) was added and the resulting slurry was warmed to 50° C. and stirred about 30 min. LC/MS indicates reaction is done. The slurry was cooled to RT, then poured into 50 g of crushed ice and allowed to warm until the ice melted. The cold slurry was poured through filter paper, washing the solid with cold water. The solid was collected and dried in a vacuum oven at 60° C. to give 310 mg (86%) of the pure product as a light yellow solid. 1H NMR (400 MHz, DMSO-d6): δ ppm 6.56 (s, 1H), 2.80 (s, 3H), 2.62 (s, 3H). LC/MS: RT=0.73 min., m/z=238.0 [M+H]+.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Quantity
0.095 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.85 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
86%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:12])=[C:4]([C:10]#[N:11])[C:5](=[S:9])[NH:6][C:7]=1[CH3:8].[OH-].[K+].Cl[CH2:16][C:17]#[N:18]>CN(C=O)C>[NH2:11][C:10]1[C:4]2[C:5](=[N:6][C:7]([CH3:8])=[C:2]([Cl:1])[C:3]=2[CH3:12])[S:9][C:16]=1[C:17]#[N:18] |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClC=1C(=C(C(NC1C)=S)C#N)C
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.85 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0.095 mL
Type
reactant
Smiles
ClCC#N
Step Four
Name
Quantity
0.85 mL
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
ice
Quantity
50 g
Type
reactant
Smiles
Step Six
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting slurry was warmed to 50° C.
STIRRING
Type
STIRRING
Details
stirred about 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to RT
ADDITION
Type
ADDITION
Details
The cold slurry was poured
FILTRATION
Type
FILTRATION
Details
through filter paper
WASH
Type
WASH
Details
washing the solid with cold water
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 60° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1=C(SC2=NC(=C(C(=C21)C)Cl)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 310 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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